molecular formula C15H23NO6S B15185001 Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- CAS No. 103595-53-5

Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-

Cat. No.: B15185001
CAS No.: 103595-53-5
M. Wt: 345.4 g/mol
InChI Key: WQKGNFKWQYKGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is a complex organic compound that features a morpholine ring substituted with a 2-(2,3,4-trimethoxyphenyl)sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- typically involves the reaction of morpholine with 2-(2,3,4-trimethoxyphenyl)sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of sulfonamide or sulfonothioester derivatives.

Scientific Research Applications

Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, allowing the compound to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-(2-(phenylsulfonyl)ethyl)-
  • Morpholine, 4-(2-(methylsulfonyl)ethyl)-
  • Morpholine, 4-(2-(ethylsulfonyl)ethyl)-

Uniqueness

Morpholine, 4-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is unique due to the presence of the trimethoxyphenyl group, which imparts enhanced biological activity and specificity compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

CAS No.

103595-53-5

Molecular Formula

C15H23NO6S

Molecular Weight

345.4 g/mol

IUPAC Name

4-[2-(2,3,4-trimethoxyphenyl)sulfonylethyl]morpholine

InChI

InChI=1S/C15H23NO6S/c1-19-12-4-5-13(15(21-3)14(12)20-2)23(17,18)11-8-16-6-9-22-10-7-16/h4-5H,6-11H2,1-3H3

InChI Key

WQKGNFKWQYKGBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)CCN2CCOCC2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.